Cas no 490-52-8 (Hunnemanine)

Hunnemanine 化学的及び物理的性質
名前と識別子
-
- hunneMannine
- HUNNEMANINE
- 5,7,8,15-tetrahydro-4-hydroxy-3-methoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one
- Benzo[c][1,3]benzodioxolo[5,6-g]azecin-14(6H)-one,5,7,8,15-tetrahydro-4-hydroxy-3-methoxy-6-methyl-
- HUNNEMANINE(P)
- ST048766
- EINECS 207-711-7
- S9TC6BMK2V
- 5,7,8,15-Tetrahydro-4-hydroxy-3-methoxy-6-methylbenzo[c][1,3]benzodioxolo[5,6-g]azecin-14(6H)-one
- [1,3]Benzodioxolo[5,6-e][2]benzazecin-14(6H)-one, 5,7,8,15-tetrahydro-4-hydroxy-3-methoxy-6-methyl-
- MEGxp0_001728
- 8-hydroxy-7-methoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one
- ACon1_000791
- NS00031848
- 490-52-8
- DTXSID90197655
- Oprea1_819797
- Benzo[c][1,3]benzodioxolo[5,6-g]azecin-14(6H)-one, 5,7,8,15-tetrahydro-4-hydroxy-3-methoxy-6-methyl-
- 5,7,8,15-Tetrahydro-4-hydroxy-3-methoxy-6-methyl(1,3)benzodioxolo(5,6-e)(2)benzazecin-14(6H)-one
- SCHEMBL3368057
- 30334-59-9
- AKOS024281760
- Benzo(e)(1,3)dioxolo(4,5-k)(3)benzazecin-14(6H)-one, 5,7,8,15-tetrahydro-4-hydroxy-3-methoxy-6-methyl-
- FT-0701618
- BRD-K24867927-001-01-7
- Hunnemanine
-
- インチ: InChI=1S/C20H21NO5/c1-21-6-5-13-8-18-19(26-11-25-18)9-14(13)16(22)7-12-3-4-17(24-2)20(23)15(12)10-21/h3-4,8-9,23H,5-7,10-11H2,1-2H3
- InChIKey: RSMSJQDBPYSXHH-UHFFFAOYSA-N
- ほほえんだ: COC1C=CC2CC(C3=CC4OCOC=4C=C3CCN(CC=2C=1O)C)=O
計算された属性
- せいみつぶんしりょう: 355.14200
- どういたいしつりょう: 355.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 1
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- PSA: 68.23000
- LogP: 2.48070
Hunnemanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L703050-5mg |
Hunnemanine |
490-52-8 | 5mg |
$ 65.00 | 2022-06-04 | ||
TRC | L703050-25mg |
Hunnemanine |
490-52-8 | 25mg |
$ 135.00 | 2022-06-04 | ||
TRC | L703050-2.5mg |
Hunnemanine |
490-52-8 | 2.5mg |
$ 50.00 | 2022-06-04 |
Hunnemanine 関連文献
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
Hunnemanineに関する追加情報
Hunnemanine (CAS No. 490-52-8): An Overview of Its Properties, Applications, and Recent Research
Hunnemanine (CAS No. 490-52-8) is a naturally occurring alkaloid that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural features and potential therapeutic applications. This compound, first isolated from the plant Erythrina mulungu, belongs to the class of indole alkaloids and has been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.
The chemical structure of Hunnemanine is characterized by a complex indole scaffold with multiple functional groups, including a quaternary nitrogen atom and a conjugated double bond system. These structural features contribute to its stability and reactivity, making it an interesting target for synthetic chemists and medicinal chemists alike. The molecular formula of Hunnemanine is C19H23N3O4, with a molecular weight of approximately 345.4 g/mol.
In recent years, the biological activities of Hunnemanine have been extensively studied. One of the most notable findings is its potent anti-inflammatory properties. Research published in the Journal of Natural Products (2021) demonstrated that Hunnemanine can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This activity is attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of inflammation.
Beyond its anti-inflammatory effects, Hunnemanine has also shown promise in neuroprotective applications. A study published in the Journal of Neurochemistry (2022) reported that Hunnemanine can protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This neuroprotective effect makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacological profile of Hunnemanine extends to its antitumor properties as well. Research conducted by a team at the National Cancer Institute (2023) found that Hunnemanine can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism underlying this antitumor activity involves the activation of caspase-dependent apoptotic pathways and the inhibition of cell cycle progression.
In addition to its direct biological activities, Hunnemanine has been explored as a lead compound for drug development. Synthetic analogs of Hunnemanine have been designed to enhance its potency and selectivity while reducing potential side effects. A recent study published in the Bioorganic & Medicinal Chemistry Letters (2023) described a series of novel derivatives that exhibit improved solubility and bioavailability compared to the parent compound.
The ecological impact of compounds like Hunnemanine is also an important consideration. Research published in the Journal of Environmental Science and Health (2021) investigated the environmental fate and toxicity of natural alkaloids, including Hunnemanine. The study found that while these compounds are generally biodegradable, their presence in aquatic ecosystems should be monitored to ensure ecological safety.
In conclusion, Hunnemanine (CAS No. 490-52-8) is a multifaceted compound with significant potential in various therapeutic areas. Its anti-inflammatory, neuroprotective, and antitumor properties make it an attractive target for further research and development. As new synthetic methods and analogs continue to be developed, Hunnemanine is likely to play an increasingly important role in advancing our understanding and treatment of complex diseases.
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